5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide
Description
Properties
IUPAC Name |
N-butyl-5-phenyl-1,2,4-oxadiazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-3-9-14-12(17)11-15-13(18-16-11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTSGFXHELYMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NOC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic Acid Core
A reliable method for synthesizing the 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid involves the following steps:
- Preparation of Amidoximes: Starting from benzonitrile derivatives, hydroxylamine addition yields amidoximes, which serve as precursors for the oxadiazole ring formation.
- Cyclization and Ring Closure: Amidoximes undergo coupling, cyclization, and dehydration with benzoic acid or its derivatives in a one-pot process to form the 1,2,4-oxadiazole ring.
- Protecting Group Strategy: Transient protecting groups such as acetyl groups may be employed to prevent side reactions, especially on phenolic groups, and are later removed under acidic conditions to yield the free phenol if present.
This method was detailed in the synthesis of modified oxadiazole analogues, where amidoximes (6a-h) were cyclized with benzoic acid (7) to yield the oxadiazole ring system (compound C), followed by deprotection to afford final analogues (9a-h).
Conversion to Butylamide Derivative
The carboxylic acid moiety of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid can be converted to the butylamide via standard amide coupling procedures:
- Activation of Carboxylic Acid: The acid is first activated, often by conversion to an acid chloride or by carbodiimide-mediated coupling.
- Amide Formation: Reaction with butylamine under controlled conditions yields the butylamide derivative.
- Purification: The product is isolated typically by extraction and chromatographic purification.
A related procedure for carboxylic acid conversion to amides involves stirring the acid with lithium hydroxide in a solvent mixture (THF, methanol, water) to hydrolyze esters to acids, followed by acidification and extraction to isolate the acid intermediate. The acid is then subjected to amide coupling.
Representative Detailed Procedure
One-Pot and Advanced Synthetic Strategies
Recent advances include streamlined one-pot synthetic methods that combine oxadiazole ring formation and functionalization steps, reducing reaction times and improving yields:
- One-Pot 1,3,4-Oxadiazole Synthesis and Arylation: Although focused on 1,3,4-oxadiazoles, these methods demonstrate the utility of copper-catalyzed coupling reactions and amination strategies that could be adapted for 1,2,4-oxadiazoles.
- Copper-Catalyzed Ullmann-Type Reactions: Used for installing aryl groups on oxadiazole precursors, facilitating the introduction of phenyl substituents with high regioselectivity.
- Amidation via Carbodiimide or Other Coupling Reagents: Efficient amidation protocols using activating agents and amines under mild conditions are standard for converting carboxylic acids to amides.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Yield Range |
|---|---|---|---|---|
| Amidoxime Cyclization | Amidoxime, Benzoic acid | One-pot, heat, acidic conditions | Direct ring formation, fewer steps | 70-90% |
| Ester Hydrolysis to Acid | LiOH, THF/MeOH/H2O | Room temp, 3 h | Mild, high yield acid formation | ~83% |
| Amide Coupling | Butylamine, EDC/DCC or acid chloride | Mild, room temp or slight heating | High selectivity, straightforward | 70-90% |
| Copper-Catalyzed Arylation | Copper(I) iodide, aryl iodide | 80-120°C, inert atmosphere | Efficient aryl group introduction | 75-87% (analogous systems) |
| One-Pot Functionalization | N-benzoyloxy amine, Cu(II) acetate | 40°C, 18 h | Reduces step count, versatile | 70-80% (related oxadiazoles) |
Research Findings and Notes
- The use of protecting groups during ring formation is crucial to avoid side reactions, especially when phenolic or other reactive groups are present.
- Hydroxylamine addition to nitriles to form amidoximes is a robust and high-yielding step, critical for subsequent ring closure.
- The hydrolysis of esters to acids using lithium hydroxide in mixed solvents is efficient and mild, preserving sensitive functionalities.
- Copper-catalyzed Ullmann-type reactions enable the introduction of aryl groups with good tolerance to various substituents and functional groups, enhancing the synthetic versatility of oxadiazole derivatives.
- One-pot methodologies combining synthesis and functionalization steps significantly streamline the preparation, reducing purification steps and improving overall efficiency.
Chemical Reactions Analysis
5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the inhibition of essential enzymes in bacterial cells .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes or proteins crucial for cancer cell survival. For instance, it has shown promising results against several cancer cell lines, including prostate and colon cancer cells . The ability to induce apoptosis in cancer cells further supports its potential as an anticancer agent .
Comparative Analysis with Related Compounds
To understand the efficacy of this compound better, it can be compared with other oxadiazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Phenyl-1,2,4-oxadiazole | Lacks the butylamide group | Moderate antimicrobial activity |
| 5-(4-Chlorophenyl)-1,2,4-oxadiazole | Contains a chlorophenyl group | Enhanced reactivity and potential anti-cancer effects |
| 5-(4-Fluorophenyl)-1,2,4-oxadiazole | Contains a fluorine atom | Increased stability and altered interactions with biological targets |
The presence of the butylamide group in this compound enhances its solubility and potential efficacy compared to its analogs.
Case Studies
Several studies have documented the applications of oxadiazoles in drug discovery:
- Anticancer Activity : A study evaluated various oxadiazole derivatives against multiple cancer cell lines using MTT assays. Compounds similar to this compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range against prostate and colon cancers .
- Antimicrobial Development : Another research focused on modifying oxadiazoles to enhance their permeability and activity against gastrointestinal pathogens. The findings highlighted the importance of structural modifications in improving therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of 5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is known to interfere with cellular processes essential for the survival and proliferation of pathogens and cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- Lipophilicity : The butylamide derivative (logP estimated >2.5) is more lipophilic than its ester analogs (e.g., ethyl ester logP ~1.8) due to the hydrophobic butyl chain.
- Solubility: The hydrochloride salt of the aminoethyl analog (C₇H₁₂ClN₃O₃) exhibits higher aqueous solubility than the neutral butylamide .
- Stability : Amides (e.g., butylamide) are less prone to hydrolysis than esters (e.g., ethyl ester), enhancing metabolic stability in vivo .
Biological Activity
5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide (C₁₃H₁₅N₃O₂) is a member of the oxadiazole class, which are five-membered heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic effects, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with the oxadiazole moiety can inhibit the growth of various bacteria and fungi. This activity is attributed to the compound's ability to disrupt cellular processes essential for pathogen survival .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted its cytotoxic effects against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The mechanism of action appears to involve the inhibition of specific enzymes and proteins critical for cancer cell proliferation .
Case Study: Cytotoxicity Evaluation
In a comparative study, this compound was tested alongside other oxadiazole derivatives. The results demonstrated that it possessed moderate cytotoxicity with IC50 values ranging from 10 to 20 µM against various tumor cell lines. Notably, it showed enhanced selectivity against renal cancer cells compared to non-tumor cells .
The biological activity of this compound is largely mediated through its interaction with molecular targets involved in cellular signaling pathways. It is believed to inhibit enzyme activities related to cell division and growth, such as:
- Human Deacetylase Sirtuin 2 (HDSirt2) : Implicated in cancer progression.
- Cyclooxygenases (COX-1 and COX-2) : Involved in inflammation and pain signaling pathways.
- DNA Topoisomerases : Important for DNA replication and transcription processes.
The exact molecular pathways are still under investigation, but preliminary data suggest that the compound interferes with critical cellular functions necessary for both microbial and tumor cell viability .
Comparison with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other oxadiazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Phenyl-1,2,4-oxadiazole | Structure | Antimicrobial but lower anticancer activity |
| 5-(4-Chlorophenyl)-1,2,4-oxadiazole | Structure | Higher cytotoxicity against specific cancer lines |
| 5-(4-Fluorophenyl)-1,2,4-oxadiazole | Structure | Enhanced stability and potential bioactivity |
This table highlights how structural modifications can influence the biological properties of oxadiazole derivatives.
Recent Advances
Recent literature has documented a surge in interest regarding the biological applications of oxadiazoles over the past decade. Notably, studies have focused on:
- Synthesis Techniques : Improved methods for synthesizing oxadiazole derivatives have been developed, enhancing yield and purity.
- Structure-Activity Relationships (SAR) : Investigations into how structural changes affect biological activity are ongoing. For example, substituting different functional groups on the phenyl ring has shown varying degrees of antimicrobial and anticancer efficacy.
Future Directions
The future research trajectory for this compound includes:
- In Vivo Studies : To validate its efficacy and safety in living organisms.
- Mechanistic Studies : To elucidate detailed mechanisms behind its biological activities.
- Formulation Development : Exploring its potential in drug formulations for enhanced delivery and reduced toxicity.
Q & A
Q. What are the recommended synthetic routes for 5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide, and how do reaction conditions influence yield?
The compound can be synthesized via a multi-step approach:
Oxadiazole ring formation : Condensation of phenyl-substituted precursors (e.g., amidoximes or nitriles) with carboxylic acid derivatives under acidic or basic conditions. For example, cyclization using catalysts like palladium or copper in solvents such as DMF or toluene can enhance efficiency .
Butylamide functionalization : The carboxylic acid group is activated (e.g., via EDCl/HOBt coupling) and reacted with butylamine.
Key variables : Temperature (60–100°C), solvent polarity, and catalyst selection significantly impact yield. Lower yields (<50%) are common without optimized conditions, while catalytic systems improve atom economy .
Q. How can researchers characterize the purity and structural integrity of this compound?
Use orthogonal analytical methods:
- HPLC/MS : To assess purity (>95% typical for research-grade material) and detect byproducts.
- NMR spectroscopy : H and C NMR confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and butylamide chain (δ 1.2–1.5 ppm for methylene groups) .
- Elemental analysis : Verify molecular formula (e.g., CHNO) and rule out residual solvents .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility in ethanol is ~10 mg/mL at 25°C .
- Stability : Stable at room temperature in inert atmospheres. Degradation occurs under prolonged UV exposure or acidic/alkaline conditions (pH <3 or >10), forming hydrolyzed byproducts .
Q. Which spectroscopic techniques are critical for confirming the oxadiazole core?
- IR spectroscopy : Detect characteristic C=N and C-O stretching vibrations at 1600–1650 cm and 1200–1250 cm, respectively.
- UV-Vis : Absorbance maxima near 270–290 nm due to π→π* transitions in the aromatic-oxadiazole system .
Q. How does this compound compare structurally to other 1,2,4-oxadiazole derivatives in terms of reactivity?
The phenyl group at position 5 enhances electron-withdrawing effects, increasing electrophilicity at the oxadiazole ring. This contrasts with alkyl-substituted derivatives (e.g., 5-methyl analogs), which show lower reactivity in nucleophilic substitutions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation steps include:
- Orthogonal assays : Validate enzyme inhibition (e.g., IC) using both fluorometric and radiometric methods.
- Metabolite screening : Use LC-MS to rule out degradation products interfering with activity .
- Structural analogs : Compare with 5-phenyl-1,3,4-oxadiazole derivatives to isolate structure-activity relationships (SAR) .
Q. How can computational modeling guide the optimization of this compound for target binding?
- Docking studies : Simulate interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock. Focus on hydrogen bonding between the oxadiazole ring and active-site residues.
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with binding affinity .
Q. What experimental designs are recommended for studying its metabolic stability in vitro?
- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Calculate intrinsic clearance (CL).
- CYP inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
Q. How can contradictory data on its solubility be reconciled for in vivo studies?
Q. What mechanistic insights explain its reactivity in photoinduced transformations?
The oxadiazole ring undergoes [2+2] photocycloaddition under UV light, forming dimeric products. Time-resolved spectroscopy (e.g., transient absorption) can map excited-state dynamics, revealing singlet-to-triplet crossover pathways critical for photostability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
